3,5-Difluoro-4-iodobenzotrifluoride
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Overview
Description
3,5-Difluoro-4-iodobenzotrifluoride: is an organic compound with the molecular formula C7H2F5I and a molecular weight of 307.99 g/mol . It is characterized by the presence of two fluorine atoms, one iodine atom, and a trifluoromethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-Difluoro-4-iodobenzotrifluoride can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzotrifluorides.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3,5-Difluoro-4-iodobenzotrifluoride is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research: This compound is used in the development of new pharmaceuticals due to its unique chemical properties.
Industry:
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-iodobenzotrifluoride exerts its effects depends on the specific reaction it is involved in. Generally, the iodine atom acts as a leaving group in substitution reactions, allowing nucleophiles to attack the benzene ring . The presence of fluorine atoms and the trifluoromethyl group can influence the reactivity and stability of the compound .
Comparison with Similar Compounds
4-Iodobenzotrifluoride: Similar structure but lacks the fluorine atoms at positions 3 and 5.
3,5-Difluorobenzotrifluoride: Similar structure but lacks the iodine atom at position 4.
Uniqueness:
Properties
IUPAC Name |
1,3-difluoro-2-iodo-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWJUDSCZDEINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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